molecular formula C21H46ClN B14344867 2-Hexyl-N,N,N-trimethyldodecan-1-aminium chloride CAS No. 103807-16-5

2-Hexyl-N,N,N-trimethyldodecan-1-aminium chloride

Cat. No.: B14344867
CAS No.: 103807-16-5
M. Wt: 348.0 g/mol
InChI Key: LMGKAQQDFLOPNH-UHFFFAOYSA-M
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Description

2-Hexyl-N,N,N-trimethyldodecan-1-aminium chloride is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic alkyl chain and a positively charged nitrogen atom, which allows it to interact with both hydrophobic and hydrophilic substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexyl-N,N,N-trimethyldodecan-1-aminium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N,N-trimethyldodecan-1-amine with 1-chlorohexane under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously extracted, purified, and dried.

Chemical Reactions Analysis

Types of Reactions

2-Hexyl-N,N,N-trimethyldodecan-1-aminium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions.

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other anions that can replace the chloride ion.

    Ion-Exchange Reactions: These reactions typically occur in aqueous solutions where the chloride ion is exchanged with other anions.

Major Products Formed

The major products formed from these reactions depend on the reagents used. For example, in a substitution reaction with hydroxide ions, the product would be the corresponding hydroxide salt.

Scientific Research Applications

2-Hexyl-N,N,N-trimethyldodecan-1-aminium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: It serves as a surfactant in the preparation of biological samples, helping to solubilize proteins and other biomolecules.

    Medicine: This compound is used in the formulation of antiseptics and disinfectants due to its antimicrobial properties.

    Industry: It is employed in the production of detergents, fabric softeners, and other cleaning agents.

Mechanism of Action

The mechanism of action of 2-Hexyl-N,N,N-trimethyldodecan-1-aminium chloride is primarily based on its surfactant properties. The long hydrophobic alkyl chain interacts with hydrophobic substances, while the positively charged nitrogen atom interacts with hydrophilic substances. This dual interaction allows it to reduce surface tension and facilitate the mixing of otherwise immiscible substances. In antimicrobial applications, the compound disrupts the cell membranes of microorganisms, leading to cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

    Dodecyltrimethylammonium bromide: Similar in structure but with a bromide ion instead of a chloride ion.

    Hexadecyltrimethylammonium chloride: Has a longer alkyl chain, which can affect its surfactant properties.

    Tetradecyltrimethylammonium chloride: Another quaternary ammonium compound with a different alkyl chain length.

Uniqueness

2-Hexyl-N,N,N-trimethyldodecan-1-aminium chloride is unique due to its specific alkyl chain length and the presence of a chloride ion. This combination provides a balance between hydrophobic and hydrophilic interactions, making it particularly effective as a surfactant and antimicrobial agent.

Properties

CAS No.

103807-16-5

Molecular Formula

C21H46ClN

Molecular Weight

348.0 g/mol

IUPAC Name

2-hexyldodecyl(trimethyl)azanium;chloride

InChI

InChI=1S/C21H46N.ClH/c1-6-8-10-12-13-14-15-17-19-21(20-22(3,4)5)18-16-11-9-7-2;/h21H,6-20H2,1-5H3;1H/q+1;/p-1

InChI Key

LMGKAQQDFLOPNH-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCC(CCCCCC)C[N+](C)(C)C.[Cl-]

Origin of Product

United States

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